molecular formula C8H5ClN2O2S B1404873 Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate CAS No. 1246223-44-8

Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate

Cat. No. B1404873
CAS RN: 1246223-44-8
M. Wt: 228.66 g/mol
InChI Key: FIRXDNARXSAIRC-UHFFFAOYSA-N
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Description

“Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate” is a chemical compound with a molecular weight of 228.66 . Its IUPAC name is “methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate” and its InChI code is "1S/C8H5ClN2O2S/c1-13-8(12)7-10-4-2-3-14-5(4)6(9)11-7/h2-3H,1H3" .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been reported in the literature . The process involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code "1S/C8H5ClN2O2S/c1-13-8(12)7-10-4-2-3-14-5(4)6(9)11-7/h2-3H,1H3" .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives have been synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors . Their antiproliferative activity on NCI 60 cell lines as well as their enzymatic activity against PI3K isoforms were evaluated .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 228.66 . Its IUPAC name is “methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate” and its InChI code is "1S/C8H5ClN2O2S/c1-13-8(12)7-10-4-2-3-14-5(4)6(9)11-7/h2-3H,1H3" .

Scientific Research Applications

1. Synthetic Precursor in Pharmaceutical Compounds

Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate serves as a foundational precursor in the synthesis of various thienopyrimidine derivatives, which exhibit significant medicinal and biological activities. Notably, some thienopyrimidine derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, a crucial component in the angiogenesis signaling pathway related to tumor growth. Other derivatives are explored as selective ligands for the 5-HT3 receptor, potentially offering therapeutic solutions for psychosis, memory impairment, and substance abuse (Song, 2007).

2. Potential Anticancer Activity

In the realm of anticancer research, certain derivatives synthesized from this compound have demonstrated promising anticancer activities. These derivatives have shown significant inhibitory effects against various cancer cell lines, such as human colon cancer, lung adenocarcinoma, and gastric cancer. The comprehensive analysis of molecular interactions within crystal structures of these compounds and molecular docking studies shed light on their potential mechanisms of action, underscoring their relevance in cancer therapeutics (Huang et al., 2020).

3. Antimicrobial and Anti-Inflammatory Applications

The structural versatility of this compound allows for the synthesis of a wide array of thienopyrimidine derivatives. These compounds have been extensively studied for their antimicrobial and anti-inflammatory properties. The integration of various functional groups into the thieno[2,3-d]pyrimidine heterocyclic ring has been shown to enhance its biological activity, making these derivatives potent against a range of bacteria, fungi, and inflammatory conditions (Tolba et al., 2018).

Safety and Hazards

The safety information for “Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate” indicates a warning signal word . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-2-14-6-5(4)10-3-11-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXDNARXSAIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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